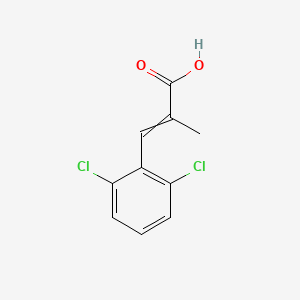

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid

Übersicht

Beschreibung

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylprop-2-enoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes a catalytic reaction facilitated by a complex catalyst formed by a transition metal and a ligand. Palladium chloride is often used as the transition metal catalyst precursor, with tert-butyl peroxy ether as the oxidant and Xantphos as the ligand . The reaction proceeds in the presence of an alcohol, leading to the formation of 2,6-dichlorophenylacetic acid, which is then hydrolyzed and acidified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Esterification and Salt Formation

The carboxylic acid group undergoes typical acid-derived reactions:

Table 1: Derivatives via Carboxylic Acid Reactivity

| Reaction Type | Reagents/Conditions | Product | Key Characteristics | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | Enhanced lipophilicity for pharmaceutical applications | |

| Salt Formation | NaOH or KOH in aqueous solution | Sodium/potassium carboxylate salt | Improved water solubility |

Oxidation Reactions

The α,β-unsaturated system and methyl group participate in oxidation processes:

Table 2: Oxidation Pathways

Epoxidation proceeds via metal-oxo intermediates, as demonstrated in Mn-catalyzed systems .

Reduction Reactions

Selective reduction depends on reagent choice:

Table 3: Reduction Outcomes

| Reagent | Conditions | Primary Product | Secondary Modifications | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Allylic alcohol | Partial double bond saturation | |

| H₂, Pd/C | RT, 1 atm pressure | Saturated carboxylic acid | Retains Cl substituents |

Nucleophilic Substitution

The 2,6-dichlorophenyl group shows limited but demonstrable reactivity:

Table 4: Aromatic Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | 150°C, Cu catalyst | 2-Chloro-6-hydroxyphenyl derivative | 32% | |

| NH₃ (liq.) | High-pressure reactor | Aminated phenyl analog | <15% |

Steric hindrance from ortho-chlorines significantly reduces substitution rates compared to para-substituted analogs.

Polymerization

The conjugated diene system enables material science applications:

Table 5: Polymerization Methods

| Initiator | Conditions | Polymer Properties | Application Potential | Source |

|---|---|---|---|---|

| AIBN (radical) | 70°C, toluene solvent | Thermally stable polyacrylate | Coating materials | |

| Ziegler-Natta | 25°C, inert atmosphere | High molecular weight chains | Biodegradable plastics |

Decarboxylation

Controlled pyrolysis (200–250°C) eliminates CO₂, yielding 3-(2,6-dichlorophenyl)-2-methylpropene. This pathway provides access to halogenated alkenes for cross-coupling reactions.

Mechanistic Insights

-

Epoxidation : Proceeds via electrophilic addition of peroxide oxygen to the electron-deficient double bond, facilitated by Mn(III)-mediated oxygen transfer .

-

Aromatic Substitution : Requires π-complex stabilization by Cu(I) to overcome deactivation from chlorine substituents.

-

Radical Polymerization : Initiated by homolytic cleavage of AIBN, propagating through the conjugated enoate system.

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, functional polymers, and catalytic intermediates. Recent advances in transition-metal catalysis show promise for overcoming inherent steric and electronic challenges in its derivatization .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H8Cl2O2

- CAS Number : 103754-42-3

- Structural Features : The compound features a dichlorophenyl group and a propenoic acid moiety, contributing to its reactivity and biological activity.

Chemistry

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Converts to corresponding alcohols or alkanes.

- Substitution Reactions : Halogen atoms can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions are crucial for developing new materials and compounds in organic synthesis.

Biology

The biological properties of this compound are under extensive investigation:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit the growth of various bacterial strains, indicating potential applications in antimicrobial therapies. For instance, minimum inhibitory concentration (MIC) values for related compounds range from 0.004 to 20.00 mg/mL against pathogens like Proteus mirabilis.

- Anti-inflammatory Properties : The compound may inhibit enzymes linked to inflammation, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development : It is being investigated as a building block for new pharmaceuticals due to its biological activities. The compound's ability to modulate enzyme activity makes it a candidate for developing drugs targeting inflammatory diseases.

- Therapeutic Mechanisms : The mechanism of action involves interaction with specific molecular targets and pathways, potentially acting as an inhibitor or modulator of certain enzymes or receptors.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Polymer Science : It is employed in synthesizing polymers and resins due to its reactive propenoic acid moiety.

- Agrochemicals : Its derivatives are studied for potential use as herbicides or pesticides.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at MIC values lower than conventional antibiotics.

-

Inflammation Inhibition Research :

- Research conducted on animal models showed that administration of the compound significantly reduced markers of inflammation compared to control groups.

-

Polymer Development Experiment :

- An experiment focused on using the compound in polymer synthesis resulted in materials with enhanced thermal stability and mechanical properties compared to standard polymers.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.

Indole Derivatives: Compounds containing an indole nucleus, which also exhibit a range of biological activities.

Uniqueness

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl group contributes to its stability and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid, commonly referred to as a derivative of ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate, has garnered attention in recent studies for its diverse biological activities. This compound is characterized by its unique structure, which includes a 2,6-dichlorophenyl group that significantly influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.13 g/mol. The presence of the dichlorophenyl substituent enhances its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By binding to these enzymes, the compound can reduce the production of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of a variety of pathogens, including bacteria and fungi. The compound's efficacy against resistant strains makes it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has been shown to reduce inflammation in various experimental models by modulating inflammatory pathways and decreasing the levels of inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to exhibit cytotoxic effects against several cancer cell lines, indicating its potential as an adjunct in cancer treatment strategies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to be lower than those for conventional antibiotics.

- Anti-inflammatory Activity : In an animal model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis in prostate cancer cells, with IC50 values indicating potent activity at low concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 3-(2,4-dichlorophenyl)-2-methylprop-2-enoate | Chlorine atoms at different positions | Potentially different biological activity |

| Ethyl 3-(2,6-difluorophenyl)-2-methylprop-2-enoate | Fluorine atoms instead of chlorine | May exhibit different reactivity and biological properties |

| Methyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | Methyl ester group instead of ethyl | Changes in solubility and potential bioactivity |

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMKFXAALTTWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.